6,7-Dimethoxy-2-isobutyrylnaphthalene
Description
6,7-Dimethoxy-2-isobutyrylnaphthalene is a naphthalene derivative featuring methoxy (-OCH₃) groups at positions 6 and 7 and an isobutyryl (2-methylpropanoyl) substituent at position 2. This compound is structurally distinct due to its electron-donating methoxy groups and the sterically bulky isobutyryl moiety, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
337522-30-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-(6,7-dimethoxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H18O3/c1-10(2)16(17)12-6-5-11-8-14(18-3)15(19-4)9-13(11)7-12/h5-10H,1-4H3 |
InChI Key |
FNSFPSLXACRETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutent Analysis
The provided evidence focuses on dimethylnaphthalenes, such as 2,6-dimethylnaphthalene (CAS 581-42-0) and 2,7-dimethylnaphthalene (CAS 582-16-1), which share a naphthalene backbone but differ in substituent type and position compared to 6,7-dimethoxy-2-isobutyrylnaphthalene:
Hypothetical Property Differences
Solubility : Methoxy groups enhance water solubility compared to methyl groups due to increased polarity. However, the hydrophobic isobutyryl group may counteract this effect.
Boiling/Melting Points : The polar methoxy and bulky isobutyryl groups likely elevate boiling/melting points relative to dimethylnaphthalenes, which have weaker intermolecular forces.
Reactivity : Methoxy groups activate the naphthalene ring toward electrophilic substitution, whereas methyl groups have a milder activating effect.
Limitations of Available Data
The evidence provided lacks direct information on 6,7-dimethoxy-2-isobutyrylnaphthalene, including spectral data, toxicity, or synthetic applications.
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